![molecular formula C8H13Cl2F3 B3040612 1,2-Dichloro-1,1,2-trifluorooctane CAS No. 219904-94-6](/img/structure/B3040612.png)
1,2-Dichloro-1,1,2-trifluorooctane
Overview
Description
1,2-Dichloro-1,1,2-trifluoroethane is a volatile liquid chlorofluoroalkane composed of carbon, hydrogen, chlorine, and fluorine, with the structural formula CClF2CHClF . It is also known as a refrigerant with the designation R-123a .
Molecular Structure Analysis
The molecular formula of 1,2-Dichloro-1,1,2-trifluoroethane is C2HCl2F3 . The average mass is 152.930 Da and the monoisotopic mass is 151.940735 Da .Chemical Reactions Analysis
1,2-Dichloro-1,1,2-trifluoroethane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals. It can undergo oxidation with strong oxidizing agents and under extremes of temperature .Physical And Chemical Properties Analysis
1,2-Dichloro-1,1,2-trifluoroethane has a molar mass of 152.93 g·mol−1 and a density of 1.50 . It has a melting point of −78.0 °C and a boiling point of 29.5 °C . The vapor pressure is 620.01 mmHg and the refractive index is 1.327 . The critical temperature of R-123a is 461.6 K .Scientific Research Applications
Refrigerant
1,2-Dichloro-1,1,2-trifluorooctane is also known as a refrigerant with the designation R-123a . Refrigerants are substances used in cooling mechanisms, such as refrigerators and air-conditioners, as they can absorb heat from the environment.
Impurity in 2,2-dichloro-1,1,1-trifluoroethane (R-123)
Although not deliberately used, R-123a is a significant impurity in its isomer, the widely used 2,2-dichloro-1,1,1-trifluoroethane (R-123) .
Production of Fluorine-containing Fine Chemicals
1,2-Dichloro-1,1,2-trifluorooctane is a raw material and key intermediate for the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins, and other fluorine-containing fine chemicals .
Heat Exchange Materials
These products can be used as heat exchange materials . Heat exchange materials are used in devices like heat exchangers to transfer heat from one medium to another for the purpose of cooling or heating.
Foaming Agents
2,2-Dichloro-1,1,1-trifluoroethane is a new type of foaming agent . Foaming agents are used in many industrial processes to form foams.
Solvents
It can also be used as a solvent . Solvents are substances that can dissolve other substances, forming a solution.
Flame Retardants
It can be used as flame retardants . Flame retardants are substances that are added to potentially flammable products to prevent or delay the spread of fire.
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Dichloro-1,1,2-trifluorooctane, also known as R-123a, is a volatile liquid chlorofluoroalkane . It is composed of carbon, hydrogen, chlorine, and fluorine, with the structural formula CClF2CHClF
Mode of Action
It’s known that the rotation of the molecule is hindered by the presence of chlorine on each carbon atom, but is eased at higher temperatures .
Biochemical Pathways
The compound can be biotransformed in sewage sludge from 1,1,2-Trichloro-1,2,2-trifluoroethane to 1,2-Dichloro-1,1,2-trifluorooctane
Pharmacokinetics
Its critical temperature is 4616 K (1885 °C; 3712 °F) , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dichloro-1,1,2-trifluorooctane. For instance, the rotation of the molecule is eased at higher temperatures . .
properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluorooctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICKPCMLOQNFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-1,1,2-trifluorooctane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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